![molecular formula C24H27N2O.C2H3O2<br>C26H30N2O3 B12760688 4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate CAS No. 83950-14-5](/img/structure/B12760688.png)
4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate
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Overview
Description
4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium core, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate typically involves multiple steps. One common method includes the reaction of 4-(Benzylmethyl(ethyl)amino)benzaldehyde with 2-hydroxyethylpyridine in the presence of a base to form the intermediate product. This intermediate is then reacted with acetic acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridinium salts with various functional groups.
Scientific Research Applications
4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids.
Mechanism of Action
The mechanism of action of 4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate involves its interaction with molecular targets such as enzymes and receptors. The pyridinium core can interact with biological molecules, leading to inhibition or activation of specific pathways. This compound may also disrupt cellular processes by altering membrane integrity or interfering with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-(Dimethylamino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate
- 4-(2-(4-(Methylamino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate
Uniqueness
4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate is unique due to its specific substituents on the pyridinium ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
83950-14-5 |
---|---|
Molecular Formula |
C24H27N2O.C2H3O2 C26H30N2O3 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[4-[(E)-2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;acetate |
InChI |
InChI=1S/C24H27N2O.C2H4O2/c1-2-26(20-23-6-4-3-5-7-23)24-12-10-21(11-13-24)8-9-22-14-16-25(17-15-22)18-19-27;1-2(3)4/h3-17,27H,2,18-20H2,1H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
FYHABCCBCYOHGI-UHFFFAOYSA-M |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCO.CC(=O)[O-] |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=CC3=CC=[N+](C=C3)CCO.CC(=O)[O-] |
Origin of Product |
United States |
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